molecular formula C15H10O4 B1683763 Chrysin CAS No. 480-40-0

Chrysin

Cat. No.: B1683763
CAS No.: 480-40-0
M. Wt: 254.24 g/mol
InChI Key: RTIXKCRFFJGDFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chrysin, a naturally occurring flavonoid, has been shown to interact with several targets. It has been found to inhibit the growth of non-small cell lung cancer (NSCLC) cells through the regulation of the CDK1/ULK1 signaling pathway . In hepatocellular carcinoma (HCC) treatment, this compound’s core targets include CDK1, CDK5, and MMP9 .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, in NSCLC cells, this compound inhibits tumor-associated macrophages (TAMs)-mediated autophagy activation through the regulation of the CDK1/ULK1 signaling pathway . In HCC, this compound interacts with CDK1, CDK5, and MMP9, as revealed by molecular docking studies .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation . In neurological disorders, this compound has been found to regulate O-6-Methylguanine-DNA Methyltransferase (MGMT) suppression and AKT signaling . In cancer cells, this compound causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, leading to a reduction in proline concentration, prolidase activity, and collagen biosynthesis .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is extensively metabolized by the intestine, liver, and several target cells, via conjugation, biotransformation, and the production of glucuronides and sulfate derivatives . This compound is absorbed rapidly and completely in solution form in the intestine . It has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert several beneficial pharmacological activities, including anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . This compound has been found to decline hypoxic survival, inhibit activation of STAT3, and reduce VEGF expression in hypoxic cancer cells, causing annulment of hypoxia-induced angiogenesis and occasioning suppression of metastatic growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound from traditional sources such as honey from plants is influenced by several factors, including geography, climatic conditions, and the season . Furthermore, the use of fermentation factors and elicitation from Chaetomium globosum has been shown to improve this compound production .

Safety and Hazards

Chrysin is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Biochemical Analysis

Biochemical Properties

Chrysin has been reported to interact with several enzymes, proteins, and other biomolecules. It has a wide range of biological activities, including antioxidant, antitumor, antiviral, anti-hypertension, anti-diabetic, and antibacterial properties .

Cellular Effects

This compound has been shown to have a positive impact on several neurotransmitter systems that participate in the etiology of anxiety and depression . It is also capable of modifying several signaling pathways and activating neurotrophic processes in the CNS .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to effectively ameliorate hyperlipidemia and liver injury and reduce body weight and liver weight in db/db mice .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It has been shown to have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are currently being researched. It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Comparison with Similar Compounds

  • Apigenin
  • Luteolin
  • Quercetin

Chrysin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

5,7-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXKCRFFJGDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022396
Record name Chrysin
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Chrysin
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CAS No.

480-40-0
Record name Chrysin
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Record name Chrysin
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Record name Chrysin
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Record name chrysin
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Record name Chrysin
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Record name 5,7-dihydroxy-2-phenyl-4H-benzo[b]pyran-4-one
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Record name CHRYSIN
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Record name 5,7-Dihydroxyflavone
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Melting Point

285.50 °C. @ 760.00 mm Hg
Record name 5,7-Dihydroxyflavone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

Condensation with [4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester (synthesis below) is followed by successive treatment with sodium hydride, hydrochloric acid and sodium carbonate, generating the 5,7-dimethoxyflavone. Demethylation to provide the 5,7-dihydroxyflavone final product is achieved as in Scheme 27.2 (see Bioorg. Med. Chem. Lett., (2000), 10, 1037).
Name
[4-(2-chlorocarbonyl-phenoxy)-but-2-enyl]-phosphonic acid diethyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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